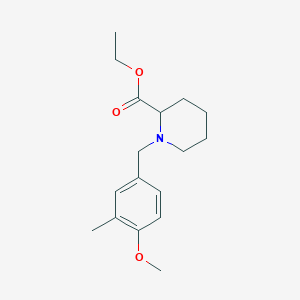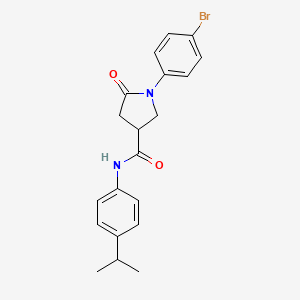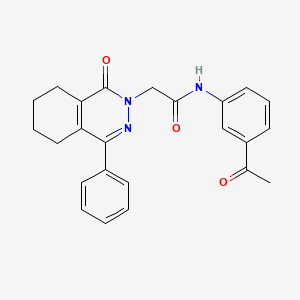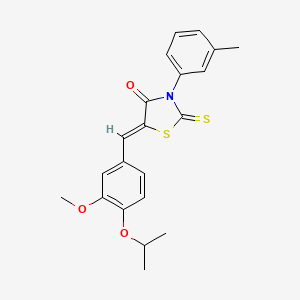
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide, also known as GW 501516, is a synthetic drug that is classified as a PPARδ receptor agonist. It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and improve physical performance.
作用機序
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 works by activating the PPARδ receptor, which is involved in the regulation of fatty acid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and physical performance. Additionally, activation of PPARδ has been shown to reduce inflammation and promote the formation of new blood vessels, which may be beneficial for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound 501516 has been shown to increase endurance and improve physical performance in animal studies. It has also been shown to improve insulin sensitivity, reduce inflammation, and promote the formation of new blood vessels. However, the long-term effects of this compound 501516 on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
One advantage of using 3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 in lab experiments is its ability to improve endurance and physical performance in animal models. This makes it a useful tool for studying the effects of exercise and physical activity on various physiological processes. However, one limitation of using this compound 501516 is its potential to cause adverse effects, such as liver damage and cancer. Therefore, caution should be exercised when using this compound in lab experiments.
将来の方向性
Future research on 3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 should focus on its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular diseases. Additionally, further studies are needed to determine the long-term effects of this compound 501516 on human health and its safety and efficacy as a performance-enhancing drug. Other future directions may include the development of new PPARδ agonists with improved efficacy and safety profiles, as well as the investigation of the mechanisms underlying the effects of PPARδ activation on various physiological processes.
合成法
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 can be synthesized using various methods, including the reaction of 2-chloro-6-nitrophenol with 2,4-dimethylbenzylamine, followed by the reaction with benzoyl chloride. The resulting compound can be purified through recrystallization or column chromatography.
科学的研究の応用
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular diseases. In animal studies, this compound 501516 has been shown to improve insulin sensitivity, decrease inflammation, and reduce the risk of atherosclerosis. Additionally, this compound 501516 has been investigated for its potential to treat muscle wasting and improve exercise performance in patients with chronic obstructive pulmonary disease (COPD).
特性
IUPAC Name |
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-13-9-10-18(14(2)11-13)23-21(25)15-5-3-6-16(12-15)28-20-17(22)7-4-8-19(20)24(26)27/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJUCEBXZDSYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-bromo-4-tert-butylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5063816.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5063822.png)


![1-{[2-(2-phenylethoxy)phenyl]diazenyl}-2-naphthol](/img/structure/B5063831.png)
![4-(1-formyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B5063837.png)
![2-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5063838.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5063843.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5063846.png)

![methyl 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5063866.png)
![4-[(2,4-difluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5063877.png)

